N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
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Overview
Description
N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a complex organic compound that belongs to the class of aromatic amides and heteroarenes. This compound is characterized by its unique structure, which includes a benzothiophene ring, a cyano group, and an oxazole ring.
Scientific Research Applications
N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an inhibitor of certain kinases, making it a candidate for drug development.
Materials Science: Its unique structure makes it suitable for use in the development of advanced materials with specific properties.
Biological Research:
Preparation Methods
The synthesis of N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzothiophene Ring: The benzothiophene ring is synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a cyanide source.
Formation of the Oxazole Ring: The oxazole ring is formed through a cyclization reaction involving an appropriate precursor.
Coupling Reactions: The final compound is obtained by coupling the benzothiophene derivative with the oxazole derivative under suitable reaction conditions.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Chemical Reactions Analysis
N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Mechanism of Action
The mechanism of action of N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. For example, it acts as an inhibitor of JNK2 and JNK3 kinases, which are involved in various cellular pathways. By inhibiting these kinases, the compound can modulate cellular processes such as apoptosis and inflammation .
Comparison with Similar Compounds
N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide can be compared with other similar compounds, such as:
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-fluorobenzamide: This compound also contains a benzothiophene ring and a cyano group but differs in the presence of a fluorobenzamide moiety.
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(3-cyano-6-thiophen-2-yl-2-pyridinyl)thio]acetamide: This compound has a similar benzothiophene structure but includes additional thiophene and pyridine rings.
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H18N4O2S2 |
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Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C21H18N4O2S2/c1-12-17(18(25-27-12)13-7-3-2-4-8-13)19(26)23-21(28)24-20-15(11-22)14-9-5-6-10-16(14)29-20/h2-4,7-8H,5-6,9-10H2,1H3,(H2,23,24,26,28) |
InChI Key |
LTRHHYCDHDAFSE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC(=S)NC3=C(C4=C(S3)CCCC4)C#N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC(=S)NC3=C(C4=C(S3)CCCC4)C#N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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